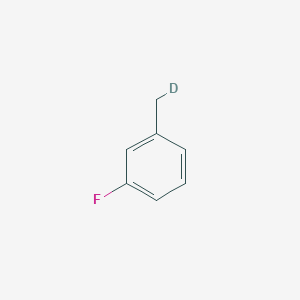![molecular formula C13H22Cl2N4O2 B12310898 rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)
rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluido un anillo de imidazol, un anillo de pirrolidina y un anillo de morfolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans típicamente involucra múltiples pasos, incluida la formación del anillo de imidazol, el anillo de pirrolidina y el anillo de morfolina. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, el pH y el uso de catalizadores específicos para garantizar que se logre la estereoquímica deseada.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza, al mismo tiempo que minimizan la producción de subproductos y residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de imidazol puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto puede reducirse para formar diferentes derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de imidazol y pirrolidina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, atmósferas inertes y disolventes específicos para lograr las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de imidazol puede producir óxidos de N-imidazol, mientras que la reducción del anillo de pirrolidina puede producir diferentes derivados de pirrolidina.
Aplicaciones Científicas De Investigación
El dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans involucra su interacción con objetivos moleculares y vías específicas. El anillo de imidazol puede interactuar con iones metálicos y enzimas, mientras que los anillos de pirrolidina y morfolina pueden modular la actividad biológica general del compuesto. Estas interacciones pueden conducir a varios efectos biológicos, incluida la inhibición de la actividad enzimática y la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- Dihidrocloruro de rac-metil (3R,4R)-4-(1-metil-1H-imidazol-5-il)pirrolidin-3-carboxilato
- Dihidrocloruro de rac-(3R,4R)-N-ciclopropil-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carboxamida
- rac-(3R,4R)-N-Metil-4-(pirrolidin-1-il)tetrahidrofurano-3-amina
Unicidad
El dihidrocloruro de rac-4-[(3R,4R)-4-(1-metil-1H-imidazol-4-il)pirrolidin-3-carbonil]morfolina, trans es único debido a su combinación específica de grupos funcionales y estereoquímica. Esta singularidad le permite interactuar con una amplia gama de objetivos moleculares y exhibir diversas actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C13H22Cl2N4O2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
[4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C13H20N4O2.2ClH/c1-16-8-12(15-9-16)10-6-14-7-11(10)13(18)17-2-4-19-5-3-17;;/h8-11,14H,2-7H2,1H3;2*1H |
Clave InChI |
BKOVSAGCCCSUNM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)C2CNCC2C(=O)N3CCOCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one](/img/structure/B12310914.png)

